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6-Fluoropyridoxal phosphate

Glycogen phosphorylase Enzyme kinetics Cofactor analog

6-Fluoropyridoxal phosphate (6-FPLP) is a synthetic analog of the biologically essential coenzyme pyridoxal 5′-phosphate (PLP) in which a fluorine atom replaces the hydrogen at the 6-position of the pyridine ring. This single-atom substitution profoundly alters the electronic character of the heterocycle while largely preserving the coenzyme's overall geometry and ability to reconstitute apoenzymes.

Molecular Formula C8H9FNO6P
Molecular Weight 265.13 g/mol
CAS No. 90932-80-2
Cat. No. B1203725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridoxal phosphate
CAS90932-80-2
Synonyms6-fluoropyridoxal phosphate
6-FPLP
Molecular FormulaC8H9FNO6P
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)F)COP(=O)(O)O)C=O)O
InChIInChI=1S/C8H9FNO6P/c1-4-7(12)5(2-11)6(8(9)10-4)3-16-17(13,14)15/h2,12H,3H2,1H3,(H2,13,14,15)
InChIKeyUPISIGUJMYQUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridoxal Phosphate (CAS 90932-80-2): A Fluorinated PLP Probe for Enzyme Mechanism Studies


6-Fluoropyridoxal phosphate (6-FPLP) is a synthetic analog of the biologically essential coenzyme pyridoxal 5′-phosphate (PLP) in which a fluorine atom replaces the hydrogen at the 6-position of the pyridine ring [1]. This single-atom substitution profoundly alters the electronic character of the heterocycle while largely preserving the coenzyme's overall geometry and ability to reconstitute apoenzymes. First reported in the mid-1980s, 6-FPLP has served as a specialized mechanistic probe for PLP-dependent enzymes, notably glycogen phosphorylase and aspartate aminotransferase, where its 19F nucleus provides a sensitive NMR handle for monitoring active-site environments and conformational dynamics [2].

19F NMR mechanistic probe for PLP-dependent enzyme active-site studies
6-F substitution preserves coenzyme geometry for apoenzyme reconstitution
Supports conformational dynamics and catalytic mechanism research in aminotransferase and phosphorylase families

Why Pyridoxal 5′-Phosphate or Other Analogs Cannot Substitute for 6-Fluoropyridoxal Phosphate


Standard PLP, 6-fluoropyridoxal (6-FPAL), or other non-fluorinated analogs cannot functionally replace 6-FPLP for 19F NMR-based structural and dynamic investigations. The defining 6-fluoro substituent simultaneously acts as a sensitive NMR reporter nucleus and profoundly modulates the coenzyme's electronic properties: it lowers the pyridine ring nitrogen basicity by more than 10,000-fold relative to natural PLP [1], which shifts the pKa of the enzyme-bound internal aldimine and alters catalytic rates in a manner that reveals mechanistic details inaccessible with the native cofactor [2]. Without the fluorine atom, neither the unique NMR chemical shift dispersion that reports on discrete protein conformational states nor the altered protonation equilibria essential for probing nitrogen involvement in catalysis can be realized.

Native PLP lacks 19F NMR handle

Unmodified pyridoxal 5′-phosphate provides no fluorine reporter nucleus, precluding active-site conformational monitoring by 19F spectroscopy.

6-FPAL lacks 5′-phosphate group

6-Fluoropyridoxal (6-FPAL) cannot reproduce the 5′-phosphate-dependent conformational exchange dynamics observed with 6-FPLP in glycogen phosphorylase.

Non-fluorinated analogs do not perturb ring N basicity

Other PLP analogs fail to deliver the >10,000-fold ring nitrogen basicity reduction required for dissecting proton-transfer steps in PLP-dependent catalysis.

Quantitative Differential Evidence for 6-Fluoropyridoxal Phosphate vs. Closest Analogs


Glycogen Phosphorylase b Vmax: 6-FPLP vs. Native PLP vs. 6-FPAL

In a direct head-to-head reconstitution study, glycogen phosphorylase b reconstituted with 6-FPLP exhibited a Vmax of 17.8 μmol/min/mg, compared to 66.7 μmol/min/mg for the native PLP enzyme and 15.4 μmol/min/mg for the enzyme reconstituted with the non-phosphorylated 6-fluoropyridoxal (6-FPAL) [1]. 6-FPLP thus retains only approximately 27% of the native catalytic capacity, positioning it closer to the 6-FPAL enzyme than to native PLP, consistent with the electron-withdrawing effect of the 6-fluorine impairing the catalytic role of the pyridine ring nitrogen.

GPb Vmax Comparison
Head-to-head
6-FPLP: 17.8 μmol/min/mg; native PLP: 66.7 μmol/min/mg; 6-FPAL: 15.4 μmol/min/mg
Quantifies 6-F substitution catalytic penalty
Reconstitution context; AMP/phosphite, pH 6.8
Glycogen phosphorylase Enzyme kinetics Cofactor analog

Aspartate Aminotransferase Catalytic Activity Retention with 6-FPLP

Reconstitution of cytosolic aspartate aminotransferase with 6-FPLP yields an enzyme that retains 42% of the catalytic activity of the native PLP-containing enzyme [1]. Despite the >10,000-fold reduction in ring nitrogen basicity imparted by the 6-fluoro group, the modified coenzyme enables substantial substrate turnover, demonstrating that full basicity of the pyridine nitrogen is not required for catalysis, although it is important for achieving maximal rate.

AspAT Activity Retention
Reported
~42% of native PLP catalytic activity retained
Supports aminotransferase family probe utility
Cross-study comparison context
Aspartate aminotransferase PLP-dependent enzyme Cofactor reconstitution

19F NMR Chemical Shift Resolution of Glycogen Phosphorylase Conformational States

The 19F nucleus of 6-FPLP serves as an exquisitely sensitive probe of the phosphorylase active-site environment. When the 6-FPLP-enzyme binds AMP alone, AMP plus glucose-1-phosphate, or AMP plus inorganic phosphate, distinct 19F chemical shifts of -11.0, -13.1, and -10.4 ppm are observed, respectively [1]. The fluorine chemical shift of the free 6-FPLP-enzyme is pH-independent between pH 6 and 9.1, ensuring that observed shift changes arise solely from ligand-induced conformational transitions rather than protonation state changes. In contrast, the native PLP-enzyme offers no comparable spectroscopic handle for discriminating these functionally critical states.

19F NMR State Resolution
Head-to-head
AMP: -11.0 ppm; AMP/G1P: -13.1 ppm; AMP/Pi: -10.4 ppm
Resolves three discrete active-site conformations
282/470 MHz; pH-independent between 6–9.1
19F NMR spectroscopy Conformational dynamics Glycogen phosphorylase

Exchange Rate Dynamics: 6-FPLP vs. 6-FPAL in Glycogen Phosphorylase

The exchange rate between the 6-FPLP-protein-AMP complex and the same complex with bound glucose-1-phosphate was measured at 3300 ± 700 s⁻¹, which is 13-fold faster than the equivalent exchange process in the 6-FPAL-reconstituted enzyme [1]. The exchange rate between the 6-FPLP-protein-AMP complex and its phosphate-bound form is 500 ± 100 s⁻¹. This pronounced difference in dynamic behavior between the phosphorylated (6-FPLP) and non-phosphorylated (6-FPAL) fluorinated probes reveals the specific contribution of the 5′-phosphate group to conformational dynamics during the catalytic cycle.

Exchange Rate Dynamics
Head-to-head
6-FPLP: 3300 ± 700 s⁻¹; 6-FPAL: ~254 s⁻¹ (13-fold slower)
Reports 5′-phosphate contribution to conformational dynamics
19F NMR line shape analysis; 20°C, pH 6.8
Protein dynamics Ligand exchange 19F NMR line shape analysis

Ring Nitrogen Basicity Reduction: 6-FPLP vs. Native PLP in Aspartate Aminotransferase

The 6-fluoro substitution reduces the basicity of the pyridine ring nitrogen by more than 10,000-fold relative to unmodified PLP [1]. In aspartate aminotransferase, the enzyme-bound 6-FPLP internal aldimine exhibits a pKa of approximately 7.1, compared to approximately 6.4 for the native PLP enzyme [1]. This pKa upshift of ~0.7 units directly reflects the electron-withdrawing effect of the fluorine on the Schiff base protonation equilibrium and provides a calibrated perturbation for dissecting the role of the ring nitrogen in acid-base catalysis.

pKa Perturbation
Class-level
Ring N basicity reduced >10,000-fold; bound pKa shifted +0.7 units (6.4→7.1)
Calibrated probe for ring nitrogen mechanistic role
19F NMR pH titration context
pKa perturbation Schiff base protonation Enzyme mechanism

High-Value Application Scenarios for 6-Fluoropyridoxal Phosphate in Research and Industrial Settings


19F NMR-Based Conformational Mapping of PLP-Dependent Enzymes

6-FPLP is the preferred cofactor for 19F NMR spectroscopic studies aimed at resolving distinct conformational states of PLP-dependent enzymes during the catalytic cycle. As demonstrated in glycogen phosphorylase, the fluorine nucleus reports on AMP-, substrate-, and phosphate-bound states as discrete chemical shift signals (-11.0, -13.1, and -10.4 ppm respectively [1]), enabling real-time monitoring of active-site conformational transitions without background interference. This application is directly supported by the quantitative chemical shift and exchange rate evidence in Section 3.

Mechanistic Dissection of Pyridine Ring Nitrogen Function in PLP Catalysis

The >10,000-fold reduction in ring nitrogen basicity and the resulting +0.7 unit pKa shift of the internal aldimine (from ~6.4 to ~7.1 [2]) make 6-FPLP an indispensable tool for evaluating whether the pyridine nitrogen participates directly in proton transfer steps of PLP-dependent catalysis. The residual 42% catalytic activity in aspartate aminotransferase provides a calibrated baseline for interpreting the contribution of the ring nitrogen to transition-state stabilization.

Crystallographic Studies of PLP-Dependent Enzyme Active Sites

6-FPLP has been successfully incorporated into glycogen phosphorylase b crystals for high-resolution structural determination (2.5 Å [3]), where the electron-dense fluorine atom aids in phase determination and reveals hydrogen-bonding interactions involving the pyridine nitrogen. The crystal structure shows that fluorine is accommodated without significant structural perturbation, validating 6-FPLP as an isosteric crystallographic probe that can be used in parallel with 19F NMR solution studies for a unified structure-dynamics analysis.

Comparative Enzyme Kinetic Profiling Across PLP Analog Series

For research programs requiring systematic structure-activity analysis of the PLP cofactor, 6-FPLP provides a defined reference point within a series of analogs (native PLP, 6-FPAL, pyridoxal). The Vmax values of 17.8, 66.7, and 15.4 μmol/min/mg for 6-FPLP, PLP, and 6-FPAL respectively in glycogen phosphorylase b [4] offer a quantitative framework for isolating the individual contributions of the 6-position substitution and the 5′-phosphate group to catalytic efficiency.

Application
Selection Property
Validation Focus
19F NMR Conformational Mapping
19F NMR reporter specificity
State-resolved chemical shift dispersion
Ring Nitrogen Mechanism Studies
Basicity perturbation context
pKa shift and activity correlation
Crystallographic Active-Site Studies
Isosteric fluorine probe context
Structure-dynamics correlation
Cofactor Analog Profiling
Analog series comparison context
Vmax benchmark across cofactor series
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